molecular formula C28H27N3O3 B1249157 SIS3 free base

SIS3 free base

Cat. No.: B1249157
M. Wt: 453.5 g/mol
InChI Key: IJYPHMXWKKKHGT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIS3 free base is an enamide resulting from the formal condensation of the amino group of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the carboxy group of (2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid. It has a role as a Smad3 inhibitor. It is a member of isoquinolines, a pyrrolopyridine, a monocarboxylic acid amide, an aromatic ether, an enamide and a tertiary carboxamide. It is a conjugate base of a this compound(1+).

Scientific Research Applications

Statistical Analysis in Scientific Research

  • Sisvar System : Sisvar is a statistical analysis system developed for specific goals including usage in statistical experimental courses and as a genuinely Brazilian free software for research. It is acknowledged for providing reliable, accurate, simple, and robust results, enhancing the efficiency and reliability of research result analysis (Ferreira, 2011).

Plant Biology Research

  • Sugar Response in Plants : Research on the sugar-insensitive3 (sis3) mutant in Arabidopsis reveals insights into the regulation of developmental events in plants by sugars. The study of sis3 mutants contributes to understanding sugar signaling during early seedling development (Huang et al., 2010).

Material Science in Energy and Aero Applications

  • Superalloys for Turbine Blades : Investigations into Co-based superalloys for gas turbine blades have highlighted the presence of superlattice intrinsic stacking faults (SISFs) in their structure. Understanding the nature and composition of these SISFs is crucial for modeling creep deformation in turbine blades (Titus et al., 2014).

Medical Research and Treatment

  • Tumor Treatment : A study presented a pH-responsive nanoparticle for the codelivery of chemotherapeutic drugs and SIS3. This approach aimed to activate NK cell-based immuno-chemotherapy and enhance tumor retention, indicating a novel method for combined tumor treatment of chemotherapy and immunotherapy (Deng et al., 2021).
  • Inhibiting Smad3 for Cellular Mechanisms : SIS3 has been characterized as a potent and selective inhibitor of Smad3, used to evaluate TGF-β-regulated cellular mechanisms. This includes suppression of TGF-β1-induced type I procollagen up-regulation and myofibroblast differentiation in human dermal fibroblasts (Jinnin et al., 2006).

Technological Research

  • Oilfield Scale Inhibitors : Research on fosfomycin and its derivatives, including SI-3, explored their potential as scale inhibitors in oilfield applications. The study highlights the efficiency of these chemicals in inhibiting calcite and gypsum scales and their environmental compatibility (Mady & Ortega, 2022).

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+

InChI Key

IJYPHMXWKKKHGT-VAWYXSNFSA-N

Isomeric SMILES

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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